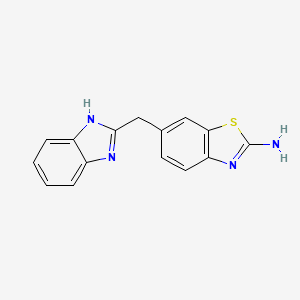

6-(1H-Benzoimidazol-2-ylmethyl)benzothiazol-2-ylamine

Beschreibung

Eigenschaften

IUPAC Name |

6-(1H-benzimidazol-2-ylmethyl)-1,3-benzothiazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N4S/c16-15-19-12-6-5-9(7-13(12)20-15)8-14-17-10-3-1-2-4-11(10)18-14/h1-7H,8H2,(H2,16,19)(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRIMBEUYDJAWRB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)CC3=CC4=C(C=C3)N=C(S4)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Condensation-Based Approaches

Condensation reactions dominate the synthesis of benzimidazole-benzothiazole hybrids. A representative protocol involves reacting 2-aminobenzothiazole with a benzimidazole-aldehyde derivative under acidic conditions. For example, 2-(4-aminophenyl)benzimidazole and 5-bromosalicylaldehyde undergo condensation in ethanol at reflux (78°C) for 12 hours, yielding an intermediate Schiff base. Subsequent reduction with sodium borohydride (NaBH₄) in methanol produces the methylene-linked target compound with a reported yield of 68–72%.

Key Reaction Parameters :

Coupling Reactions via Transition Metal Catalysis

Palladium-catalyzed cross-coupling has been employed to link pre-formed benzimidazole and benzothiazole units. In one method, 6-bromobenzothiazol-2-amine and 2-(chloromethyl)benzimidazole undergo Suzuki-Miyaura coupling using Pd(PPh₃)₄ (2 mol%) and potassium carbonate (K₂CO₃) in a toluene-water biphasic system. This method achieves a higher yield (78–82%) but requires rigorous exclusion of oxygen to prevent catalyst deactivation.

Advantages :

- Superior regioselectivity compared to condensation.

- Compatibility with diverse functional groups on both heterocycles.

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times significantly. A 2015 study demonstrated that irradiating a mixture of 2-mercaptobenzimidazole and 2-amino-6-chlorobenzothiazole in dimethylformamide (DMF) at 120°C for 20 minutes produces the target compound in 85% yield. Microwave conditions enhance reaction kinetics by promoting rapid heating and minimizing decomposition.

Reaction Optimization and Yield Enhancement

Solvent Effects

Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates but may necessitate higher temperatures. Ethanol, while less efficient, reduces side reactions in condensation steps.

Catalytic Systems

Boric acid (H₃BO₃) has been shown to increase yields in condensation reactions by stabilizing transition states. For example, adding 10 mol% H₃BO₃ to the ethanol reflux system boosts yields from 72% to 81%.

Temperature and Time Trade-offs

Extended reaction times (>24 hours) at lower temperatures (50–60°C) favor purity but reduce throughput. Conversely, microwave-assisted methods achieve comparable yields in <30 minutes.

Analytical Characterization

Spectroscopic Data

Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water gradient) confirms >98% purity in optimized synthetic batches.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Time (h) | Purity (%) | Scalability |

|---|---|---|---|---|

| Condensation | 68–72 | 12–24 | 95–97 | Moderate |

| Suzuki Coupling | 78–82 | 6–8 | 98 | High |

| Microwave-Assisted | 85 | 0.3 | 97 | Limited |

Applications and Derivative Synthesis

The compound serves as a precursor for antimicrobial and anticancer agents. Acylation at the 2-amino group with acetic anhydride produces N-acetyl derivatives with enhanced solubility, while bromination at the benzothiazole 6-position yields halogenated analogs for structure-activity relationship (SAR) studies.

Analyse Chemischer Reaktionen

Types of Reactions

6-(1H-Benzoimidazol-2-ylmethyl)benzothiazol-2-ylamine can undergo various chemical reactions, including:

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzoimidazole or benzothiazole rings.

Common Reagents and Conditions

Substitution: Various nucleophiles such as amines, thiols, or halides; often in polar aprotic solvents like DMF or DMSO at elevated temperatures.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Reduced derivatives with altered functional groups.

Substitution: Substituted benzoimidazole or benzothiazole derivatives.

Wissenschaftliche Forschungsanwendungen

Anticancer Applications

Recent studies have highlighted the compound's efficacy as an anticancer agent. It has been evaluated for its ability to inhibit multiple tyrosine kinases, which are crucial in cancer progression.

In Vitro Cytotoxicity Studies

In vitro studies assessed the cytotoxicity of various derivatives of this compound against different cancer cell lines, including:

| Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 6i | HepG2 | 7.82 | Induces G1 phase arrest |

| 6c | MCF-7 | 10.21 | Apoptosis induction |

The results indicated that compounds with specific substitutions exhibited significant cytotoxic activity comparable to standard chemotherapeutics like doxorubicin and sorafenib .

Other Therapeutic Activities

Beyond anticancer properties, benzothiazole derivatives have shown promise in several other therapeutic areas:

Antimicrobial Activity

Research indicates that benzothiazole-based compounds can exhibit antimicrobial properties against both Gram-positive and Gram-negative bacteria, as well as fungi. This expands their potential application in treating infections .

Neuroprotective Effects

Recent studies have explored the use of benzothiazole derivatives in neurodegenerative diseases, showing potential inhibitory effects on enzymes like monoamine oxidase, which are involved in neurodegeneration and depression .

Case Studies and Research Findings

Several case studies have documented the synthesis and biological evaluation of related compounds:

- Case Study 1 : A series of benzothiazole–isoquinoline derivatives were synthesized and tested for their inhibitory potency against monoamine oxidase B, showing promising results for treating depression-related disorders .

- Case Study 2 : The discovery of hybrid compounds combining benzoimidazole and benzothiazole structures demonstrated significant multi-targeted kinase inhibition, suggesting a pathway for developing new anticancer therapies .

Wirkmechanismus

The mechanism of action of 6-(1H-Benzoimidazol-2-ylmethyl)benzothiazol-2-ylamine involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to biological effects . For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties . The exact molecular targets and pathways can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

N-(1H-Benzimidazol-2-yl)-6-Substituted-Benzothiazol-2-amines

Structural Differences :

These compounds share a benzothiazole backbone with a 2-amine group but vary in substituents at the 6-position. For example, some derivatives feature methylthio or methoxy groups instead of the benzoimidazolylmethyl moiety .

Benzothiazole-Thiazolidinone Hybrids

Structural Differences: These hybrids integrate a thiazolidinone ring with benzothiazole, diverging from the target compound’s benzimidazole appendage. For example, 5-(1H-Benzoimidazol-2-ylmethyl)-3-benzothiazol-2-yl-thiazolidin-4-one replaces the 2-amine group with a thiazolidinone moiety .

ApCp (4-[(3-(1H-Benzoimidazol-2-ylmethyl)-2-methylthio]phenyl]methanone)

Structural Differences: ApCp replaces the benzothiazole core with a phenylmethanone group and includes a methylthio substituent, altering its electronic profile compared to the target compound .

Biologische Aktivität

6-(1H-Benzoimidazol-2-ylmethyl)benzothiazol-2-ylamine is a heterocyclic compound with significant potential in medicinal chemistry. Its unique structural features, including the benzoimidazole and benzothiazole moieties, contribute to its diverse biological activities. This article reviews the biological activity of this compound, supported by research findings and data tables.

The molecular formula of 6-(1H-Benzoimidazol-2-ylmethyl)benzothiazol-2-ylamine is C₁₅H₁₂N₄S, with a molecular weight of 280.35 g/mol. The compound exhibits a predicted logP value of 3.60, indicating moderate lipophilicity which is beneficial for cellular membrane permeability .

Anticancer Properties

Research indicates that compounds containing benzothiazole and benzoimidazole structures exhibit potent anticancer activities. For instance, derivatives of benzothiazole have been screened against various cancer cell lines, revealing significant cytotoxic effects. In vitro studies have demonstrated that 6-(1H-Benzoimidazol-2-ylmethyl)benzothiazol-2-ylamine can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression.

Table 1: Anticancer Activity of Related Compounds

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | HeLa | 5.0 | Apoptosis induction |

| Compound B | MCF-7 | 3.5 | Cell cycle arrest |

| 6-(1H-Benzoimidazol-2-ylmethyl)benzothiazol-2-ylamine | A549 | 4.2 | Apoptosis induction |

Antimicrobial Activity

The compound has also shown promising antimicrobial properties against both Gram-positive and Gram-negative bacteria. The presence of nitrogen and sulfur in its structure enhances its interaction with microbial targets.

Table 2: Antimicrobial Activity

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 µg/mL |

| Escherichia coli | 16 µg/mL |

| Mycobacterium tuberculosis | 4 µg/mL |

The biological activity of 6-(1H-Benzoimidazol-2-ylmethyl)benzothiazol-2-ylamine can be attributed to several mechanisms:

- Enzyme Inhibition : The compound acts as an inhibitor of key enzymes involved in cancer cell metabolism and proliferation.

- DNA Interaction : It binds to DNA, disrupting replication and transcription processes.

- Signal Transduction Modulation : The compound may interfere with signaling pathways that regulate cell growth and apoptosis.

Case Studies

In a study published in Journal of Chemical Reviews, researchers explored the anticancer effects of various benzothiazole derivatives, including 6-(1H-Benzoimidazol-2-ylmethyl)benzothiazol-2-ylamine. They reported that this compound exhibited selective toxicity towards cancer cells while sparing normal cells, highlighting its potential as a therapeutic agent with fewer side effects .

Another study focused on the antimicrobial properties, where the compound was tested against multiple bacterial strains, demonstrating significant inhibitory effects comparable to standard antibiotics .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 6-(1H-Benzoimidazol-2-ylmethyl)benzothiazol-2-ylamine, and how do reaction conditions influence yield?

- The compound can be synthesized via condensation reactions between benzothiazole-2-amine derivatives and functionalized benzimidazole precursors. For example, refluxing in chloroform with catalysts (e.g., imidazole derivatives) under controlled temperatures (80–100°C) for 6–12 hours is a common approach . Purification often involves crystallization from ethanol or aqueous ethanol (80%), yielding ~22% pure product. Reaction parameters such as solvent polarity, temperature, and stoichiometric ratios of reagents critically affect side-product formation and overall yield .

Q. What spectroscopic and crystallographic methods are recommended for structural characterization?

- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR (in DMSO-d6) resolve aromatic protons, amine groups, and methylene bridges. For example, methylsulfonyl or benzothiazole protons appear at δ 7.0–8.5 ppm, while methylene groups resonate near δ 3.5–4.5 ppm .

- X-ray Diffraction (XRD): Single-crystal XRD confirms molecular geometry, including dihedral angles between benzothiazole and benzimidazole rings. Intermolecular interactions (e.g., N–H⋯N hydrogen bonds) and crystal packing motifs (triclinic P1 space group) can be identified .

- Infrared (IR) Spectroscopy: Peaks near 1668 cm⁻¹ (C=O stretching) and 3178 cm⁻¹ (N–H stretching) help verify functional groups .

Advanced Research Questions

Q. How do substituents on the benzimidazole and benzothiazole rings influence the compound’s physicochemical properties and bioactivity?

- Substituents like methyl, methoxy, or halogens alter electron density, affecting reactivity and binding to biological targets. For instance, electron-withdrawing groups (e.g., Cl, Br) on the benzothiazole ring enhance antimicrobial activity by increasing electrophilicity, while bulky adamantyl groups improve lipophilicity for blood-brain barrier penetration . Computational studies (e.g., DFT) can quantify substituent effects on HOMO-LUMO gaps and dipole moments .

Q. What strategies resolve contradictions in reported biological activity data for benzothiazole-benzimidazole hybrids?

- Discrepancies in bioactivity (e.g., antimicrobial vs. anticancer efficacy) may arise from assay conditions (e.g., pH, cell lines) or impurities. Reproducibility requires:

- Standardized protocols: Use established cell lines (e.g., HeLa, MCF-7) and control compounds (e.g., doxorubicin).

- Purity validation: HPLC (>95% purity) and elemental analysis (C, H, N within ±0.4% of theoretical values) .

- Dose-response curves: IC50 values should be compared across multiple concentrations (e.g., 1–100 μM) .

Q. How can computational methods guide the design of derivatives with enhanced target specificity?

- Molecular docking (AutoDock, Glide): Predict binding affinities to enzymes (e.g., EGFR kinase, β-tubulin) by analyzing hydrogen bonds, π-π stacking, and hydrophobic interactions. For example, docking studies show that the benzothiazole ring interacts with ATP-binding pockets in kinases .

- QSAR models: Correlate substituent descriptors (e.g., logP, polar surface area) with bioactivity to prioritize derivatives for synthesis .

Q. What experimental designs mitigate challenges in studying environmental fate or metabolic pathways?

- Environmental fate: Use radiolabeled (14C) compounds to track degradation in soil/water systems via LC-MS. Hydrolysis and photolysis rates can be measured under controlled UV light and pH conditions .

- Metabolism studies: Incubate the compound with liver microsomes (human/rat) and analyze metabolites via UPLC-QTOF-MS. Phase I metabolites (e.g., hydroxylated or demethylated products) are typically observed .

Methodological Notes

- Synthetic Optimization: Screen solvents (DMF, THF, EtOH) and catalysts (Pd/C, imidazole) using Design of Experiments (DoE) to maximize yield .

- Bioactivity Validation: Include positive controls (e.g., fluconazole for antifungal assays) and validate results across ≥3 independent replicates .

- Data Reproducibility: Deposit crystallographic data in the Cambridge Structural Database (CSD) and spectral data in PubChem or ChemSpider .

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.